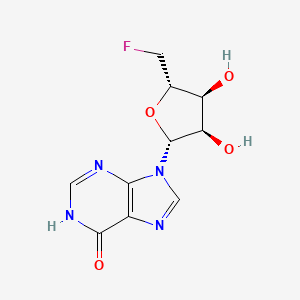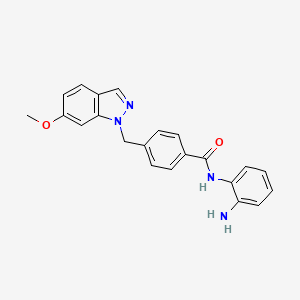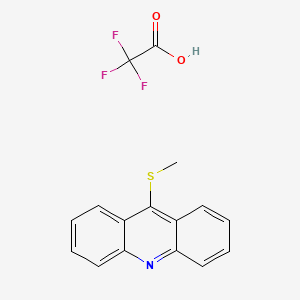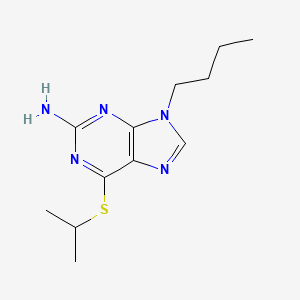
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzyl group, a chloro group, a nitro group, and a phenylpyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Chlorination: Addition of the chloro group to the desired position on the pyrimidine ring.
Benzylation: Attachment of the benzyl group to the nitrogen atom of the pyrimidine ring.
Final Assembly: Combining the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Benzyl-6-chloro-2-phenylpyrimidin-4-amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of deubiquitinase enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the USP1/UAF1 deubiquitinase complex, leading to increased levels of monoubiquitinated PCNA and decreased cell survival in cancer cells . This inhibition disrupts the DNA damage response pathway, making it a potential anticancer agent.
Comparison with Similar Compounds
N-Benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:
N-Benzyl-2-phenylpyrimidin-4-amine: Lacks the chloro and nitro groups, which may affect its biological activity.
6-Chloro-5-nitro-2-phenylpyrimidin-4-amine: Lacks the benzyl group, potentially altering its chemical properties and reactivity.
The presence of the benzyl, chloro, and nitro groups in this compound contributes to its unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
CAS No. |
192631-76-8 |
|---|---|
Molecular Formula |
C17H13ClN4O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C17H13ClN4O2/c18-15-14(22(23)24)17(19-11-12-7-3-1-4-8-12)21-16(20-15)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20,21) |
InChI Key |
ZJZLVKXSNPRVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


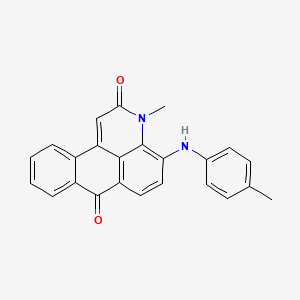
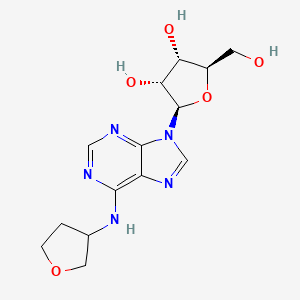
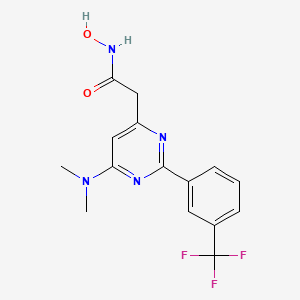
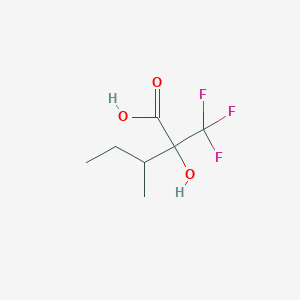
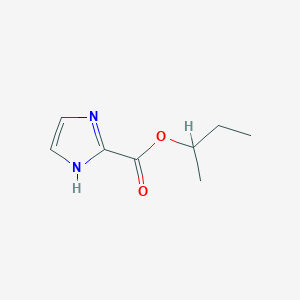
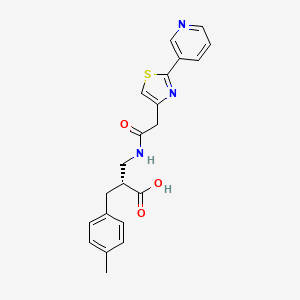
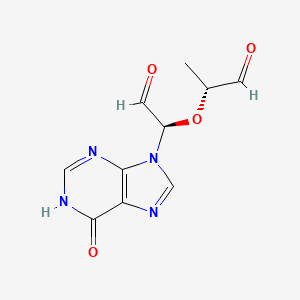
![2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12926463.png)
